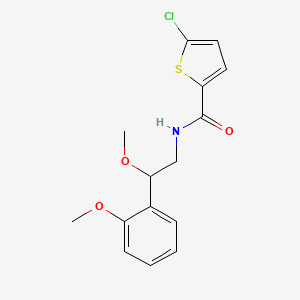
4-Cyclohexylsulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylsulfonylmorpholine (4-CSM) is a chemical compound that has been extensively studied for its potential uses in scientific research. It is a cyclic sulfonamide that can be synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylsulfonylmorpholine is through the inhibition of ion channels. Specifically, 4-Cyclohexylsulfonylmorpholine blocks the Kv1.3 channel by binding to the channel's pore region. This prevents the flow of potassium ions and inhibits T-cell activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Cyclohexylsulfonylmorpholine are primarily related to its inhibition of ion channels. In addition to its potential therapeutic uses in autoimmune diseases, 4-Cyclohexylsulfonylmorpholine has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the production of cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Cyclohexylsulfonylmorpholine in lab experiments is its specificity for the Kv1.3 channel. This allows for more precise studies of the channel's function and potential therapeutic uses. However, one limitation of using 4-Cyclohexylsulfonylmorpholine is its potential toxicity. Studies have shown that high concentrations of 4-Cyclohexylsulfonylmorpholine can cause cell death and may be toxic to animals.
Direcciones Futuras
There are several future directions for research on 4-Cyclohexylsulfonylmorpholine. One potential direction is the development of more specific Kv1.3 inhibitors. This could lead to the development of more effective therapeutic agents for autoimmune diseases. Another direction is the study of the effects of 4-Cyclohexylsulfonylmorpholine on other ion channels. This could lead to the discovery of new therapeutic targets for a variety of diseases. Finally, the toxicity of 4-Cyclohexylsulfonylmorpholine should be further studied to determine its safety for use in animals and potential human use.
Conclusion:
In conclusion, 4-Cyclohexylsulfonylmorpholine is a chemical compound that has been extensively studied for its potential uses in scientific research. Its specificity for the Kv1.3 channel makes it a potential therapeutic agent for autoimmune diseases, and its anti-inflammatory effects make it a promising candidate for the treatment of other diseases. However, its potential toxicity should be further studied to determine its safety for use in animals and humans.
Métodos De Síntesis
The synthesis of 4-Cyclohexylsulfonylmorpholine can be achieved using a variety of methods. One of the most commonly used methods is the reaction of cyclohexylamine with chlorosulfonic acid followed by the reaction with morpholine. This method yields a high purity product and is relatively easy to perform. Another method involves the reaction of cyclohexylamine with sulfuric acid followed by the reaction with morpholine. This method yields a lower purity product but is more cost-effective.
Aplicaciones Científicas De Investigación
4-Cyclohexylsulfonylmorpholine has been used in a variety of scientific research applications. One of the most notable applications is in the study of ion channels. 4-Cyclohexylsulfonylmorpholine has been shown to block the voltage-gated potassium channel, Kv1.3, which is involved in the regulation of T-cell activation. This makes 4-Cyclohexylsulfonylmorpholine a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
4-cyclohexylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCIAJXPFLOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2907069.png)

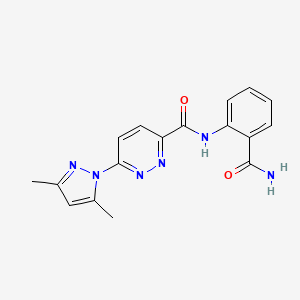
![Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2907074.png)
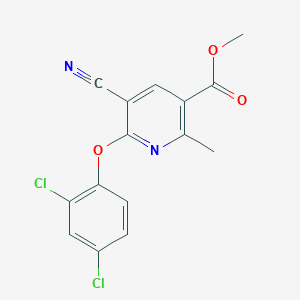
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2907081.png)
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)
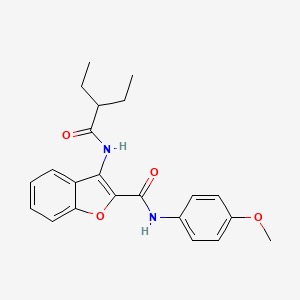


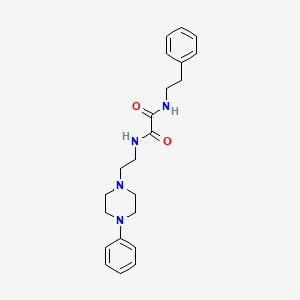
![1,3,9-trimethyl-7-[(3-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2907091.png)
